

The Tricyclic Diterpenoid Core of Brasilicardin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilicardin A, a potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis (later reclassified as Nocardia terpenica), possesses a unique and complex chemical architecture. At its heart lies a rigid tricyclic diterpenoid core with an unusual transsyn-trans ring fusion, a feature that distinguishes it from the more common steroid-like transanti-trans systems. This core is further embellished with a disaccharide moiety and an amino acid residue, contributing to its significant biological activity. This technical guide provides an indepth exploration of the structural elucidation of Brasilicardin A's core, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.

The Tricyclic Diterpenoid Structure

The foundational structure of **Brasilicardin A** is a perhydrophenanthrene skeleton. Extensive spectroscopic analysis, including 2D NMR techniques, revealed the intricate connectivity and relative stereochemistry of this core. The absolute stereochemistry was definitively established through X-ray crystallographic analysis of a derivative.

Spectroscopic Data







The structural elucidation of **Brasilicardin A** heavily relied on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the tricyclic core and its immediate substituents, as reported in the literature.

Table 1: ¹H NMR Data of **Brasilicardin A** (CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1a	1.25	m	
1b	1.95	m	
2	5.38	d	10.3
3	5.10	d	10.3
5	1.60	m	_
6a	1.45	m	_
6b	1.80	m	_
7	3.65	m	_
9	1.55	m	_
11	5.40	br s	_
12	2.10	m	_
14	2.30	m	_
15a	2.20	m	_
15b	2.50	m	
16	3.81	d	2.6
17	3.45	d	2.6
19	0.95	S	
20	0.90	S	_
21	1.05	S	_
22	0.85	d	6.5
23	1.70	s	
16-OMe	3.53	S	

Table 2: 13C NMR Data of Brasilicardin A (CD3OD)





Position	δC (ppm)
1	38.5
2	78.9
3	76.8
4	38.9
5	55.6
6	19.2
7	34.5
8	36.8
9	49.8
10	41.2
11	123.4
12	136.2
13	42.1
14	28.9
15	31.2
16	78.1
17	55.4
18	173.2
19	22.1
20	29.8
21	16.5
22	16.8
23	20.1



16-OMe 58.9

X-Ray Crystallography

To unequivocally determine the absolute stereochemistry of the tricyclic core, a derivative of **Brasilicardin A**, compound 9, was prepared and subjected to single-crystal X-ray diffraction analysis. The resulting ORTEP drawing confirmed the anti/syn/anti relative stereochemistry and established the absolute configuration as depicted in the structural diagrams.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the isolation and structural elucidation of **Brasilicardin A**.

Fermentation and Isolation of Brasilicardin A

- Organism: Nocardia brasiliensis IFM 0406.
- Fermentation: The actinomycete was cultured in a suitable broth medium and incubated under controlled conditions to produce **Brasilicardin A**.
- Extraction: The culture broth was harvested, and the supernatant was subjected to a series of chromatographic steps to isolate the crude extract.
- Purification: The crude extract was further purified using multiple rounds of chromatography, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure Brasilicardin A.

Structural Elucidation

- Spectroscopic Analysis:
 - NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HMQC, and HMBC, were crucial in establishing the planar structure and relative stereochemistry.

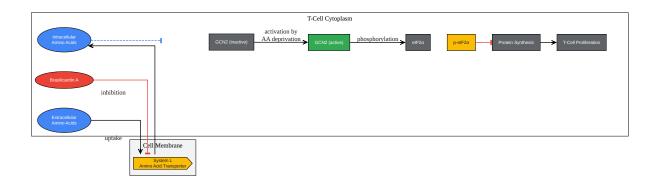


- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of Brasilicardin A.
- Determination of Absolute Stereochemistry:
 - Chemical Derivatization: Brasilicardin A was subjected to a series of chemical modifications to create a crystalline derivative suitable for X-ray analysis.
 - X-ray Crystallography: A single crystal of the derivative (compound 9) was mounted on a goniometer, and X-ray diffraction data were collected. The structure was solved and refined to provide the absolute stereochemistry of the molecule.

Mechanism of Action: A Signaling Pathway

Brasilicardin A exerts its immunosuppressive effects through a mode of action distinct from that of other known immunosuppressants like cyclosporin A. It has been shown to target the amino acid transporter system L, leading to intracellular amino acid deprivation. This, in turn, activates the GCN2 kinase pathway, a key sensor of amino acid starvation, ultimately resulting in the inhibition of T-cell proliferation.





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